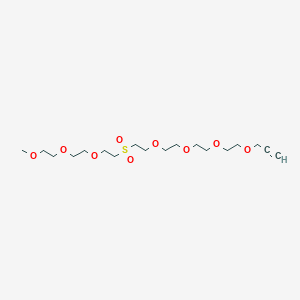

m-PEG3-Sulfone-PEG4-propargyl

Description

The exact mass of the compound this compound is 426.19235383 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O9S/c1-3-4-22-7-8-24-9-10-25-12-14-27-16-18-28(19,20)17-15-26-13-11-23-6-5-21-2/h1H,4-18H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOCFVBQMWCPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501175653 | |

| Record name | 2,5,8,14,17,20,23-Heptaoxa-11-thiahexacos-25-yne, 11,11-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501175653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055041-02-4 | |

| Record name | 2,5,8,14,17,20,23-Heptaoxa-11-thiahexacos-25-yne, 11,11-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8,14,17,20,23-Heptaoxa-11-thiahexacos-25-yne, 11,11-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501175653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to m-PEG3-Sulfone-PEG4-propargyl: A Heterobifunctional Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG3-Sulfone-PEG4-propargyl is a discrete polyethylene (B3416737) glycol (dPEG®) linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins, offering a powerful therapeutic modality for a wide range of diseases.[1][2] This linker is characterized by its precise length, the inclusion of a sulfone group to enhance polarity and solubility, and a terminal propargyl group for efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4][5] The hydrophilic PEG spacer improves the aqueous solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3][4]

Core Compound Data: this compound

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 2055041-02-4 | [5] |

| Molecular Formula | C18H34O9S | [5][6] |

| Molecular Weight | 426.5 g/mol | [6] |

| Purity | ≥98% | [6] |

| Appearance | To be determined (likely a solid or oil) | |

| Storage Conditions | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry, dark environment. |

Experimental Protocols

The terminal propargyl group of this compound allows for its conjugation to an azide-containing molecule, such as a warhead for a target protein or an E3 ligase ligand, through a CuAAC reaction. Below is a representative protocol for such a conjugation.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-functionalized molecule (e.g., an azide-modified E3 ligase ligand).

Materials:

-

This compound

-

Azide-functionalized molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

-

Solvent (e.g., a mixture of t-butanol and water, or DMSO)

-

Nitrogen or Argon gas

-

Reaction vessel

Procedure:

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of CuSO4 in deionized water.

-

Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

-

Prepare a 10-100 mM stock solution of the TBTA ligand in a compatible organic solvent like DMSO.

-

Dissolve this compound and the azide-functionalized molecule in the chosen reaction solvent.

-

-

Reaction Setup:

-

In a reaction vessel, combine the this compound solution (1 equivalent) and the azide-functionalized molecule solution (1.1-1.5 equivalents).

-

Add the reaction solvent to achieve the desired final concentration.

-

If using a ligand, add the TBTA stock solution (0.01-0.1 equivalents).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[7]

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents).

-

Immediately add the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[7]

-

Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

-

-

Purification:

-

Upon completion, the reaction mixture can be purified using standard chromatographic techniques, such as reversed-phase HPLC, to isolate the desired PROTAC conjugate.

-

PROTAC Synthesis and Mechanism of Action

The synthesis of a PROTAC using this compound typically involves a modular approach where the linker is conjugated to the target protein ligand and the E3 ligase ligand in a stepwise fashion. The use of click chemistry provides a highly efficient and reliable method for the final ligation step.

Once synthesized, the PROTAC molecule acts as a bridge between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Representative Application: Targeting BRD4 for Degradation

Bromodomain-containing protein 4 (BRD4) is a well-established therapeutic target in oncology. A PROTAC designed to degrade BRD4 could be synthesized using this compound to link a BRD4 inhibitor (e.g., a derivative of JQ1) with a ligand for an E3 ligase, such as Von Hippel-Lindau (VHL).

Conclusion

This compound is a versatile and valuable tool in the development of PROTACs. Its well-defined structure, hydrophilicity, and terminal alkyne group for click chemistry make it an excellent choice for researchers aiming to synthesize novel protein degraders. The modular nature of PROTAC synthesis, facilitated by linkers such as this, allows for the rapid generation and optimization of candidates for targeted protein degradation, a promising strategy in modern drug discovery.

References

An In-depth Technical Guide to m-PEG3-Sulfone-PEG4-propargyl: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional linker, m-PEG3-Sulfone-PEG4-propargyl. This molecule is of significant interest in the field of targeted protein degradation and bioconjugation, primarily for its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide will cover its chemical structure, physicochemical properties, and key applications, complete with experimental protocols and logical diagrams to facilitate its use in research and development.

Core Concepts: Structure and Function

This compound is a heterobifunctional linker composed of three key components: a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of three units (m-PEG3), a sulfone group, and a PEG chain of four units functionalized with a terminal propargyl group (PEG4-propargyl).

The hydrophilic PEG chains enhance the aqueous solubility and bioavailability of the resulting conjugate molecules.[1][2] The sulfone moiety can act as a flexible yet stable spacer. The terminal propargyl group is a key reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for the efficient and specific conjugation to molecules bearing an azide (B81097) group.[1][3]

This unique combination of features makes this compound a valuable tool for linking a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand to create a PROTAC.[1][4]

Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₈H₃₄O₉S | [1][3][5] |

| Molecular Weight | 426.5 g/mol | [1][5] |

| CAS Number | 2055041-02-4 | [1][3] |

| Appearance | White to off-white solid or oil | Supplier Data |

| Purity | ≥98% | [3][5] |

| Solubility | Soluble in water and most organic solvents | [1][2] |

| Storage | Store at -20°C for long-term stability | [3][6] |

Key Applications in Drug Development

The primary application of this compound is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[7][8]

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using this compound involves a multi-step process that culminates in the "clicking" of the target protein ligand and the E3 ligase ligand to the linker.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Targeted Protein Degradation via the KRAS Signaling Pathway

PROTACs are being actively investigated for their potential to target oncogenic proteins that are difficult to inhibit with traditional small-molecule inhibitors. One such target is the KRAS protein, a key component of the RAS/MAPK signaling pathway, which is frequently mutated in various cancers.[9][10] A PROTAC incorporating this compound could be designed to bind to a mutated KRAS protein and an E3 ligase, leading to the degradation of KRAS and the subsequent downregulation of oncogenic signaling.

Caption: PROTAC action on the KRAS signaling pathway.

Experimental Protocols

The following are generalized protocols for the key chemical reactions involving this compound. These should be optimized for specific substrates and reaction conditions.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule (e.g., a protein of interest ligand) to this compound.

Materials:

-

Azide-functionalized molecule (1.0 equivalent)

-

This compound (1.2 equivalents)

-

Copper(II) sulfate (B86663) (CuSO₄) (0.1 equivalents)

-

Sodium ascorbate (B8700270) (0.5 equivalents)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents)

-

Degassed buffer (e.g., phosphate-buffered saline, pH 7.4) or organic solvent (e.g., DMF, DMSO)

Procedure:

-

Dissolve the azide-functionalized molecule and this compound in the chosen degassed solvent in a reaction vessel.

-

In a separate vial, prepare a stock solution of CuSO₄ and THPTA in water.

-

In another vial, prepare a fresh stock solution of sodium ascorbate in water.

-

Add the CuSO₄/THPTA solution to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Stir the reaction at room temperature for 4-12 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC).

-

Upon completion, the product can be purified by a suitable method, such as size-exclusion chromatography or reversed-phase HPLC.

Caption: Simplified mechanism of the CuAAC reaction.

General Protocol for PROTAC Synthesis

This protocol outlines the final steps in synthesizing a PROTAC, assuming one ligand is functionalized with an azide and the other is already attached to a linker or will be attached in a subsequent step.

Materials:

-

Azide-functionalized protein of interest (POI) ligand (1.0 equivalent)

-

This compound (or a pre-formed E3-ligand-linker conjugate) (1.1 equivalents)

-

E3 ligase ligand with a suitable reactive group (if not pre-conjugated)

-

Reagents for the chosen conjugation chemistry (e.g., peptide coupling reagents for amide bond formation)

-

Reagents for CuAAC (as described in Protocol 4.1)

-

Appropriate solvents and purification materials

Procedure:

-

If the E3 ligase is not pre-conjugated: Conjugate the E3 ligase ligand to a suitable functional group on the linker using standard chemical methods (e.g., amide bond formation between a carboxylic acid and an amine). Purify the E3-ligand-linker intermediate.

-

Click Reaction: Perform the CuAAC reaction as described in Protocol 4.1 to conjugate the azide-functionalized POI ligand to the propargyl group of the linker (or the E3-ligand-linker conjugate).

-

Purification: Purify the final PROTAC molecule using reversed-phase HPLC.

-

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Conclusion

This compound is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its well-defined structure, incorporating hydrophilic PEG chains and a reactive propargyl group, makes it an ideal linker for the construction of PROTACs and other bioconjugates. The experimental protocols and diagrams provided in this guide are intended to serve as a starting point for the successful application of this linker in the development of novel therapeutics for targeted protein degradation. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. m-PEG3-S-PEG4-propargyl, 2055040-85-0 | BroadPharm [broadpharm.com]

- 3. This compound, 2055041-02-4 | BroadPharm [broadpharm.com]

- 4. biorbyt.com [biorbyt.com]

- 5. biocompare.com [biocompare.com]

- 6. This compound-西安齐岳生物 [0qy.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of PROTACs targeting KRAS and SOS1 as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Role of the Sulfone Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical aspect of modern bioconjugation and drug delivery, profoundly influencing the stability, efficacy, and pharmacokinetic profile of therapeutics such as antibody-drug conjugates (ADCs). Among the various chemical moieties employed in linker technology, the sulfone group has emerged as a pivotal component, offering distinct advantages over traditional conjugation chemistries. This technical guide provides a comprehensive overview of the function of the sulfone group in polyethylene (B3416737) glycol (PEG) linkers, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in the field.

Core Function of the Sulfone Group in PEG Linkers

The primary function of the sulfone group in PEG linkers is to serve as a stable and selective reactive handle for bioconjugation, primarily targeting thiol groups of cysteine residues in proteins and peptides. This reactivity is central to the formation of stable covalent bonds, a crucial attribute for maintaining the integrity of bioconjugates, particularly in the demanding in vivo environment.

Several types of sulfone-based linkers have been developed, each with unique reactivity and stability profiles:

-

Vinyl Sulfones: These are α,β-unsaturated sulfones that react with nucleophiles, such as thiols, via a Michael addition reaction. This forms a stable thioether bond. Vinyl sulfone PEG derivatives are valuable tools for bioconjugation due to their high selectivity for sulfhydryl groups over amino groups, especially under controlled pH conditions.[1][2]

-

Phenyloxadiazole Sulfones: This class of heteroaryl methylsulfones has demonstrated exceptional performance in creating highly stable antibody conjugates.[3][4][5] They react with cysteine residues to form a thioether bond that is significantly more resistant to thioether exchange in human plasma compared to conventional maleimide-based linkages.[3][6] This enhanced stability is attributed to the electronic properties of the heteroaromatic ring system and the nature of the methyl sulfone as a leaving group.[3]

-

Bis-sulfones: These linkers contain two sulfone groups and are highly reactive bis-alkylation reagents.[7] They can react with two cysteine thiols, often derived from the reduction of a disulfide bridge in an antibody, to form a stable three-carbon bridge.[7][8] This "disulfide rebridging" strategy allows for site-specific conjugation and the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR).[7]

The overarching advantage of sulfone-based linkers, particularly phenyloxadiazole sulfones, is the significant improvement in the serum stability of the resulting bioconjugates.[3][4][5] Traditional maleimide-based linkers, while widely used, can suffer from instability due to a retro-Michael reaction, leading to thioether exchange with abundant serum proteins like albumin.[3][6] This premature drug release can lead to off-target toxicity and reduced therapeutic efficacy. Sulfone linkers, by forming a more stable bond, mitigate this issue, ensuring that the therapeutic payload remains attached to the antibody until it reaches the target site.[3]

Quantitative Data on Linker Stability

The enhanced stability of sulfone-based linkers over their maleimide (B117702) counterparts has been quantitatively demonstrated in several studies. The following tables summarize key data extracted from the literature, providing a clear comparison of their performance in human plasma.

Table 1: Comparative Stability of Phenyloxadiazole Sulfone vs. Maleimide Conjugates in Human Plasma

| Conjugation Site | Linker Type | % Intact Conjugate (24h) | % Intact Conjugate (48h) | % Intact Conjugate (72h) | Reference |

| LC-V205C | Maleimide | ~85% | ~80% | ~80% | [3] |

| LC-V205C | Sulfone | >95% | >95% | >95% | [3] |

| Fc-S396C | Maleimide | ~40% | ~30% | ~20% | [3] |

| Fc-S396C | Sulfone | ~90% | ~85% | ~80% | [3] |

Data extracted and estimated from figures in Patterson et al., Bioconjugate Chem. 2014, 25, 8, 1402–1407.[3]

Table 2: Long-Term Stability of HC-A114C Conjugates in Human Plasma at 37°C

| Linker Type | % Intact Conjugate (1 month) | Reference |

| Maleimide | ~50% | [3] |

| Sulfone | ~90% | [3] |

Data extracted and estimated from figures in Patterson et al., Bioconjugate Chem. 2014, 25, 8, 1402–1407.[3]

These data clearly illustrate the superior stability of the phenyloxadiazole sulfone linker, particularly at conjugation sites known to be labile with maleimide chemistry. The half-life of the phenyloxadiazole sulfone conjugate was reported to be double that of the corresponding maleimide conjugate in human plasma.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving sulfone-PEG linkers.

Protocol for Site-Specific Antibody Conjugation with Phenyloxadiazole Sulfone-PEG Linker

Materials:

-

Engineered monoclonal antibody (mAb) with an accessible cysteine residue (e.g., THIOMAB™).

-

Phenyloxadiazole sulfone-PEG-drug linker.

-

Reduction Buffer: Phosphate-buffered saline (PBS) containing 5 mM EDTA, pH 7.2.

-

Conjugation Buffer: PBS, pH 7.4.

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

-

Quenching Reagent: N-acetylcysteine.

-

Purification System: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF).

-

Organic Co-solvent: Dimethyl sulfoxide (B87167) (DMSO).

Procedure:

-

Antibody Reduction:

-

Prepare the antibody solution in the reduction buffer at a concentration of 5-10 mg/mL.

-

Add a calculated amount of TCEP solution to the antibody solution to achieve the desired level of disulfide bond reduction. A molar excess of 2-5 fold TCEP per disulfide bond is a common starting point.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Remove excess TCEP using a desalting column or TFF, exchanging the buffer to the conjugation buffer.

-

-

Conjugation Reaction:

-

To the solution of the reduced antibody, add the phenyloxadiazole sulfone-activated drug-linker dissolved in an organic co-solvent (e.g., DMSO). A molar excess of 5-10 fold of the linker per free thiol is typically used.

-

Incubate the reaction mixture at 37°C for 1-2 hours. The reaction can also be performed at room temperature overnight.[3]

-

Quench any unreacted linker by adding an excess of N-acetylcysteine.

-

-

Purification:

-

Purify the resulting ADC from unreacted linker, drug, and aggregated protein using SEC or TFF.

-

-

Characterization:

-

Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

-

Protocol for Assessing ADC Stability in Human Plasma

Materials:

-

Purified ADC.

-

Human plasma.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Incubator at 37°C.

-

Analytical system: High-performance liquid chromatography (HPLC) with a suitable column (e.g., size exclusion or hydrophobic interaction) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Procedure:

-

Sample Preparation:

-

Incubate the purified ADC in human plasma at a final concentration of approximately 1 mg/mL.

-

As a control, incubate the ADC in PBS under the same conditions.

-

-

Time-Course Incubation:

-

Incubate the samples at 37°C.

-

At designated time points (e.g., 0, 24, 48, 72 hours, and longer for extended studies), withdraw aliquots of the reaction mixture.

-

-

Analysis:

-

Analyze the aliquots by SEC-HPLC to monitor for aggregation and fragmentation.

-

Analyze the aliquots by HIC-HPLC or LC-MS to determine the percentage of intact ADC remaining and to detect the presence of any deconjugated species or drug-linker adducts with plasma proteins (e.g., albumin).[3]

-

The percentage of intact conjugate at each time point is determined by integrating the area of the corresponding peak in the chromatogram. The rate of deconjugation can be calculated from the decrease in the intact conjugate peak over time.[2]

-

Visualizing Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key processes involving sulfone-PEG linkers.

Caption: Experimental workflow for site-specific antibody-drug conjugation.

Caption: Mechanism of improved stability of sulfone vs. maleimide linkers.

Conclusion

The integration of sulfone groups into PEG linkers represents a significant advancement in bioconjugation chemistry, particularly for the development of next-generation antibody-drug conjugates. The enhanced stability of the resulting thioether bond, especially with phenyloxadiazole sulfone linkers, directly addresses the limitations of traditional maleimide-based approaches by minimizing premature drug release and the potential for off-target toxicity. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to leverage the benefits of sulfone-PEG linkers in their drug development programs. The continued exploration of novel sulfone-based chemistries promises to further refine the design of bioconjugates with improved therapeutic indices.

References

- 1. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 6. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]

- 8. pubs.acs.org [pubs.acs.org]

The Propargyl Group: A Cornerstone of Modern Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The propargyl group, a simple yet powerful functional moiety containing a terminal alkyne, has emerged as an indispensable tool in the field of bioconjugation. Its unique reactivity, particularly in the realm of "click chemistry," allows for the precise and efficient covalent labeling and linking of biomolecules in complex biological systems. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with the use of the propargyl group in bioconjugation, with a focus on its role in drug development and proteomics.

Core Principles: The Power of the Alkyne

The utility of the propargyl group in bioconjugation is fundamentally linked to the reactivity of its terminal alkyne. This functional group serves as a versatile "handle" that can be readily introduced into biomolecules such as proteins, nucleic acids, and carbohydrates.[1][2] The subsequent reaction of the alkyne with a complementary azide-functionalized molecule forms a stable triazole linkage, a reaction famously known as the azide-alkyne cycloaddition.[3] This reaction is highly specific, efficient, and bioorthogonal, meaning it proceeds with minimal interference from other functional groups present in biological systems.[4][5]

Two primary variants of the azide-alkyne cycloaddition are widely employed in bioconjugation:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the rate of cycloaddition, allowing it to proceed at room temperature and in aqueous environments.[6][7][] CuAAC is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[7] The reaction is robust, tolerating a wide pH range (4 to 12) and a broad array of functional groups.[6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent concerns about the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed as a metal-free alternative.[4][][10] This reaction utilizes a strained cyclooctyne, which possesses significant ring strain. The release of this strain provides the driving force for the reaction with an azide, forming a stable triazole without the need for a catalyst.[][11]

Key Applications in Drug Development and Research

The versatility of propargyl-based bioconjugation has led to its widespread adoption in various areas of scientific research and therapeutic development.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets tumor cells.[12][13] The propargyl group is often incorporated into linkers that connect the antibody and the drug.[12][13] This allows for the precise attachment of the drug payload to the antibody via click chemistry, ensuring a controlled drug-to-antibody ratio (DAR) and enhancing the therapeutic window of the ADC.[13]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[14] Propargyl-containing linkers are instrumental in synthesizing these complex molecules, providing a reliable method for connecting the target-binding and E3 ligase-binding moieties.[12][14]

Proteomics and Biomolecule Labeling

The propargyl group is a key tool for activity-based protein profiling (ABPP), where it is incorporated into probes that covalently bind to active enzymes.[3] Subsequent "clicking" of a reporter tag, such as a fluorophore or biotin, allows for the detection and identification of active enzymes in complex biological samples.[3] This approach has also been extended to the labeling of nascent peptides, glycans, and DNA.[3]

Quantitative Data on Propargyl Bioconjugation

The efficiency and kinetics of azide-alkyne cycloaddition reactions are critical for their successful application. The following tables summarize key quantitative data for both CuAAC and SPAAC reactions.

| Reaction Type | Catalyst/Promoter | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time | Typical Yield (%) | Ref |

| CuAAC | Copper(I) | 10² - 10³ | Minutes to Hours | >90 | [6] |

| SPAAC | Strained Cyclooctyne (e.g., DBCO) | 10⁻¹ - 1 | Hours | >80 | [11] |

| E-CuAAC | Anodic Oxidation | N/A | 30-50 minutes | 95-99 | [15] |

Note: Reaction rates and yields can vary significantly depending on the specific reactants, solvent, temperature, and ligand used (for CuAAC).

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of propargyl-based bioconjugation. Below are generalized protocols for key experiments.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Protein

Objective: To label an azide-modified protein with a propargyl-functionalized fluorescent dye.

Materials:

-

Azide-modified protein (e.g., 100 µM in PBS)

-

Propargyl-functionalized dye (e.g., 1 mM in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 250 mM in water, freshly prepared)

-

Tris(benzyltriazolylmethyl)amine (TBTA) ligand (e.g., 50 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

In a microcentrifuge tube, combine the azide-modified protein with the propargyl-functionalized dye.

-

Add the TBTA ligand to the reaction mixture. TBTA helps to stabilize the Cu(I) oxidation state and accelerate the reaction.[7]

-

Add the copper(II) sulfate solution to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[6][16]

-

Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

The reaction can be monitored by techniques such as SDS-PAGE with fluorescence imaging or mass spectrometry.

-

Purify the labeled protein using size-exclusion chromatography or dialysis to remove excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling

Objective: To label cell surface glycoproteins containing metabolically incorporated azido (B1232118) sugars with a cyclooctyne-functionalized fluorophore.

Materials:

-

Cells with metabolically incorporated azido sugars

-

Cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells in the presence of an azido sugar (e.g., Ac₄ManNAz) for 2-3 days to allow for metabolic incorporation into cell surface glycans.

-

Wash the cells with PBS to remove unincorporated azido sugars.

-

Add the cyclooctyne-fluorophore conjugate, dissolved in cell culture medium, to the cells.

-

Incubate the cells for 30-60 minutes at 37°C.

-

Wash the cells with PBS to remove the unreacted cyclooctyne-fluorophore.

-

The labeled cells can then be visualized by fluorescence microscopy or analyzed by flow cytometry.

Visualizing the Chemistry: Diagrams of Key Processes

To further elucidate the mechanisms and workflows, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks | MDPI [mdpi.com]

- 3. Click Chemistry – Med Chem 101 [medchem101.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Click Chemistry [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 10. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 12. benchchem.com [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Electrochemically driven azide–alkyne cycloaddition (E-CuAAC) via anodic oxidation using dual copper electrodes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. jenabioscience.com [jenabioscience.com]

An In-depth Technical Guide to the Mechanism of Action of m-PEG3-Sulfone-PEG4-propargyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, particularly the linker connecting the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy. This technical guide provides a comprehensive overview of the mechanism of action and utility of m-PEG3-Sulfone-PEG4-propargyl, a heterobifunctional linker designed for PROTAC synthesis. We will delve into the individual contributions of its polyethylene (B3416737) glycol (PEG), sulfone, and propargyl functional groups, and provide representative experimental protocols and data to illustrate its application in the development of novel protein degraders.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC molecule can be recycled to induce the degradation of another POI molecule. This catalytic mode of action distinguishes PROTACs from traditional small-molecule inhibitors and offers the potential for sustained target knockdown at lower concentrations.

The linker in a PROTAC is not merely a spacer but plays a crucial role in modulating the molecule's physicochemical properties, such as solubility and cell permeability, as well as influencing the stability and geometry of the ternary complex. The choice of linker can therefore significantly impact the potency and selectivity of the PROTAC.

The Role and Mechanism of the this compound Linker

The this compound linker is a sophisticated chemical tool designed to optimize the properties of a PROTAC. Its structure incorporates three key functional components: a polyethylene glycol (PEG) chain, a sulfone group, and a terminal propargyl group.

Polyethylene Glycol (PEG) Moieties: Enhancing Hydrophilicity and Pharmacokinetics

The linker contains a total of seven ethylene (B1197577) glycol units (PEG3 and PEG4). The primary role of the PEG chains is to enhance the aqueous solubility of the PROTAC molecule.[1] Many potent ligands for target proteins and E3 ligases are hydrophobic, and their combination in a PROTAC can lead to poor solubility and bioavailability. The hydrophilic nature of the PEG linker can mitigate this issue, improving the overall pharmacokinetic profile of the PROTAC.[2] Furthermore, the flexibility of the PEG chain can be advantageous in allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex.[2]

The Sulfone Group: A Hydrophilic and Rigidifying Element

The centrally located sulfone (SO2) group further contributes to the hydrophilicity of the linker. The polar nature of the sulfone moiety can improve the solubility of the PROTAC in aqueous environments. Additionally, the sulfone group can introduce a degree of rigidity into the linker, which can be beneficial in pre-organizing the PROTAC into a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding.

The Propargyl Group: A Handle for Click Chemistry

The terminal propargyl group is a key functional handle for the facile synthesis of PROTACs. The alkyne functionality of the propargyl group allows for its efficient and specific reaction with an azide-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3] This highly reliable and versatile "click chemistry" reaction is widely used in drug discovery and bioconjugation to form a stable triazole linkage.[] This enables a modular approach to PROTAC synthesis, where the target-binding ligand and the E3 ligase-recruiting ligand can be synthesized separately and then conjugated to the linker in a final step.

Mechanism of Action of a PROTAC Utilizing the this compound Linker

A PROTAC synthesized using the this compound linker will have one of its ligands attached via the functionalization of the methoxy-PEG end (or a precursor to it) and the other ligand attached via the propargyl group. Once assembled, the PROTAC's mechanism of action follows the canonical pathway for protein degradation:

-

Cellular Entry and Target Engagement: The PROTAC enters the cell and its two ligands simultaneously bind to the target protein of interest and an E3 ubiquitin ligase (e.g., Cereblon or VHL).

-

Ternary Complex Formation: The linker, with its optimized length, flexibility, and hydrophilicity, facilitates the formation of a stable ternary complex between the POI and the E3 ligase.

-

Ubiquitination: The E3 ligase, now in close proximity to the POI, catalyzes the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

Recycling of the PROTAC: The PROTAC is released from the complex and can bind to another POI and E3 ligase, thus acting catalytically.

Below is a diagram illustrating the general signaling pathway of PROTAC-mediated protein degradation.

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Data Presentation

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (10⁻⁶ cm/s) |

| A | Alkyl Chain | >1000 | <20 | 0.5 |

| B | PEG4 | 150 | 85 | 1.2 |

| C | PEG4-Sulfone | 120 | 90 | 1.5 |

| D | This compound (analogous) | 80 | 95 | 1.8 |

Disclaimer: The data in this table is illustrative and intended to represent typical trends observed in PROTAC development. Actual values would need to be determined experimentally for any specific PROTAC.

The trend suggests that increasing the hydrophilicity of the linker by incorporating PEG and sulfone moieties can lead to improved degradation potency (lower DC50), higher maximal degradation (Dmax), and enhanced cell permeability.

Experimental Protocols

This section provides a representative experimental protocol for the synthesis and evaluation of a PROTAC using a linker analogous to this compound.

Representative Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final conjugation step to form the PROTAC from an azide-functionalized E3 ligase ligand and an alkyne-functionalized target protein ligand (or vice versa, with the linker attached to either piece).

Materials:

-

Azide-functionalized ligand (1.0 eq)

-

This compound (or similar alkyne-linker attached to the other ligand) (1.1 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.2 eq)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 eq)

-

Solvent: 1:1 mixture of t-butanol and water

-

Nitrogen or Argon source

Procedure:

-

Dissolve the azide-functionalized ligand and the alkyne-functionalized linker-ligand in the t-butanol/water solvent mixture in a reaction vessel.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO4·5H2O and THPTA in water.

-

To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO4·5H2O/THPTA solution.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

The following diagram illustrates a typical experimental workflow for PROTAC synthesis and evaluation.

Caption: A representative experimental workflow for the synthesis and biological evaluation of a PROTAC.

Evaluation of Protein Degradation by Western Blotting

Materials:

-

Cultured cells expressing the target protein

-

The synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (and a DMSO vehicle control) for a specified period (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and probe with the primary antibody against the target protein and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.

Structure-Activity Relationships and Logical Design

The design of an effective PROTAC is a multiparameter optimization problem. The this compound linker offers several levers for tuning the properties of the final molecule. The logical relationships between the linker's components and the PROTAC's performance are illustrated in the diagram below.

References

An In-depth Technical Guide to the Synthesis of m-PEG3-Sulfone-PEG4-propargyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for m-PEG3-Sulfone-PEG4-propargyl, a heterobifunctional linker molecule of significant interest in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). The described methodology is based on established, high-yielding chemical transformations commonly employed in polyethylene (B3416737) glycol (PEG) chemistry. This document offers detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in the synthesis and understanding of this versatile linker.

Overview of the Synthetic Strategy

The synthesis of this compound is best approached through a convergent strategy, which involves the separate synthesis of two key PEGylated intermediates followed by their final coupling. This modular approach allows for greater control over the purity of the intermediates and flexibility in adapting the synthesis for related structures.

The overall synthetic workflow can be visualized as follows:

Caption: Convergent synthesis workflow for this compound.

This strategy is divided into three main parts:

-

Part A: Synthesis of the methoxy-terminated PEG3-ethylsulfone alcohol intermediate.

-

Part B: Synthesis of the activated propargyl-terminated PEG4 intermediate.

-

Part C: Coupling of the two intermediates to yield the final product.

Experimental Protocols and Data

The following sections provide detailed, step-by-step protocols for each stage of the synthesis. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

Part A: Synthesis of m-PEG3-ethylsulfone-OH (Intermediate 1)

This part of the synthesis involves a three-step process starting from the commercially available m-PEG3-OH.

Step A1: Tosylation of m-PEG3-OH

The hydroxyl group of m-PEG3-OH is activated by conversion to a p-toluenesulfonate (tosylate), which is an excellent leaving group for subsequent nucleophilic substitution.

Caption: Reaction scheme for the tosylation of m-PEG3-OH.

Experimental Protocol:

-

Dissolve m-PEG3-OH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (2-3 equivalents) to the solution.

-

Slowly add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield m-PEG3-OTs.

Step A2: Thiolation of m-PEG3-OTs

The tosylated intermediate is then reacted with 2-mercaptoethanol (B42355) in the presence of a base to form the thioether.

Experimental Protocol:

-

In a separate flask, dissolve 2-mercaptoethanol (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C and stir for 30 minutes to form the sodium thiolate.

-

Add a solution of m-PEG3-OTs (1 equivalent) in anhydrous THF to the thiolate solution.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain m-PEG3-S-CH2CH2-OH.

Step A3: Oxidation of Thioether to Sulfone

The thioether is oxidized to the corresponding sulfone using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol:

-

Dissolve the thioether intermediate, m-PEG3-S-CH2CH2-OH (1 equivalent), in DCM.

-

Cool the solution to 0 °C.

-

Add a solution of m-CPBA (2.2 equivalents) in DCM dropwise.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield m-PEG3-SO2-CH2CH2-OH (Intermediate 1).

Table 1: Summary of Quantitative Data for Part A

| Step | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purification |

| A1 | m-PEG3-OTs | TsCl, Pyridine | DCM | 12-16 | 0 to RT | >90 | Aqueous Workup |

| A2 | m-PEG3-S-CH2CH2-OH | 2-mercaptoethanol, NaH | THF | 12 | RT | 70-85 | Column Chromatography |

| A3 | m-PEG3-SO2-CH2CH2-OH | m-CPBA | DCM | 4-6 | 0 to RT | >95 | Aqueous Workup |

Part B: Synthesis of Propargyl-PEG4-OTs (Intermediate 2)

This intermediate is synthesized from commercially available Propargyl-PEG4-OH via a one-step tosylation reaction.

Experimental Protocol:

-

Follow the same tosylation procedure as described in Step A1, using Propargyl-PEG4-OH as the starting material.

Table 2: Summary of Quantitative Data for Part B

| Step | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purification |

| B1 | Propargyl-PEG4-OTs | TsCl, Pyridine | DCM | 12-16 | 0 to RT | >90 | Aqueous Workup |

Part C: Final Coupling via Williamson Ether Synthesis

The two intermediates are coupled together using a Williamson ether synthesis to form the final product.

Caption: Final coupling step via Williamson ether synthesis.

Experimental Protocol:

-

Dissolve Intermediate 1 (m-PEG3-SO2-CH2CH2-OH, 1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes to form the alkoxide.

-

Add a solution of Intermediate 2 (Propargyl-PEG4-OTs, 1.1 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel.

Table 3: Summary of Quantitative Data for Part C

| Step | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) | Purification |

| C1 | This compound | NaH | THF | 12 | 0 to RT | 70-85 | Column Chromatography |

Characterization

The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of each compound. The characteristic peaks for the methoxy (B1213986) group, the PEG backbone, the ethyl sulfone bridge, and the terminal propargyl group should be identified and integrated.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the final product and key intermediates.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final product should be assessed by HPLC, typically using a C18 column with a water/acetonitrile gradient and a detector such as an evaporative light scattering detector (ELSD) or a mass spectrometer.

Conclusion

The convergent synthetic route outlined in this guide provides a robust and reliable method for the preparation of this compound. By following the detailed experimental protocols and leveraging the provided quantitative data, researchers can efficiently synthesize this important heterobifunctional linker for a wide range of applications in drug development and bioconjugation. Careful purification and characterization at each step are crucial to ensure the high quality of the final product required for these sensitive applications.

An In-depth Technical Guide to m-PEG3-Sulfone-PEG4-propargyl for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the bifunctional linker, m-PEG3-Sulfone-PEG4-propargyl, for its application in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the body's own cellular machinery to selectively degrade disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex that precedes protein degradation.

The this compound linker offers a unique combination of features to address common challenges in PROTAC design. Its structure incorporates polyethylene (B3416737) glycol (PEG) chains to enhance solubility and provide conformational flexibility, a sulfone group which can improve metabolic stability and solubility, and a terminal propargyl group for efficient and modular synthesis via "click chemistry."

The PROTAC Mechanism of Action

Proteolysis-targeting chimeras are heterobifunctional molecules that consist of two ligands connected by a chemical linker.[1] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the formation of a POI-PROTAC-E3 ligase ternary complex, leading to the ubiquitination of the target protein.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled for subsequent rounds of degradation.[2]

Figure 1. The general mechanism of action for a PROTAC, leading to targeted protein degradation.

Physicochemical and Degradation Properties

While specific quantitative data for a PROTAC utilizing the this compound linker is not yet available in published literature, the following table provides a representative example of the kind of data generated during the characterization of a novel PROTAC. These values are critical for comparing the efficacy of different linker designs.

| Parameter | Representative Value | Description |

| DC50 | 15 nM | The concentration of the PROTAC required to degrade 50% of the target protein. |

| Dmax | >95% | The maximum percentage of protein degradation achieved at high PROTAC concentrations. |

| Ternary Complex KD | 5.4 nM | The dissociation constant for the ternary complex, indicating its stability.[3] |

| Cooperativity (α) | >1 | A measure of the synergistic binding of the PROTAC to the POI and E3 ligase. An α > 1 indicates positive cooperativity. |

| Cell Permeability (Papp) | Moderate to High | The ability of the PROTAC to cross the cell membrane and reach its intracellular target. |

| Aqueous Solubility | >100 µM | The solubility of the compound in aqueous buffer, important for bioavailability. |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel PROTACs. The following sections provide step-by-step protocols for key experiments in PROTAC development.

Protocol 1: PROTAC Synthesis via CuAAC ("Click Chemistry")

The propargyl group on the this compound linker allows for a modular and efficient synthesis strategy using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4] This protocol outlines a general two-step synthesis.

Figure 2. A representative workflow for the two-step synthesis of a PROTAC using click chemistry.

Step 1: Amide Coupling

-

Dissolve the amine-functionalized POI-binding ligand (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as DMF.

-

Add coupling reagents, for example, HATU (1.2 eq) and DIPEA (2.0 eq).[4]

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.[4]

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude alkyne-functionalized intermediate by flash column chromatography or preparative HPLC.[4]

Step 2: CuAAC "Click" Reaction

-

Dissolve the alkyne-functionalized intermediate (1.0 eq) and the azide-modified E3 ligase ligand (1.1 eq) in a solvent mixture such as t-BuOH/water.[4]

-

In a separate vial, prepare a fresh solution of copper(II) sulfate (B86663) (0.1 eq) and sodium ascorbate (B8700270) (0.5 eq) in water.[4]

-

Add the copper/ascorbate solution to the reaction mixture.

-

Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

-

Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC to ensure high purity for biological assays.

Protocol 2: Western Blot for Determining DC50 and Dmax

Western blotting is a standard technique to quantify the degradation of the target protein in cells treated with a PROTAC.[5] This allows for the determination of key efficacy parameters like DC50 and Dmax.[5]

Figure 3. The experimental workflow for quantifying PROTAC-induced protein degradation via Western Blot.

Materials:

-

Appropriate cell line expressing the protein of interest.

-

PROTAC compound and vehicle control (e.g., DMSO).

-

Ice-cold Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

Methodology:

-

Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.[5] Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control (e.g., 0.1% DMSO).[5] Incubate for a predetermined time, typically 16-24 hours.[5]

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[5] Add lysis buffer to each well, scrape the cells, and collect the lysate.[5] Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[5]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[5]

-

SDS-PAGE and Transfer: Normalize protein concentrations with lysis buffer, add Laemmli sample buffer, and boil the samples to denature the proteins.[5] Load equal amounts of protein onto an SDS-PAGE gel for separation.[5] Transfer the separated proteins to a PVDF membrane.[5]

-

Immunoblotting: Block the membrane for 1 hour at room temperature.[5] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[5] Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Detection and Analysis: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[6] Quantify the band intensities using densitometry software.[5] Normalize the target protein band intensity to the corresponding loading control.[5]

-

Data Analysis: Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[5]

Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Biophysical assays like SPR are essential for confirming that the PROTAC can induce the formation of a stable ternary complex.[7] This protocol provides a general outline for an SPR-based assay.

Methodology:

-

Immobilization: Immobilize the purified E3 ligase (e.g., VHL complex) onto the surface of an SPR sensor chip.[3]

-

Binary Interaction (Control): To determine the binding affinity of the PROTAC to the E3 ligase alone, flow increasing concentrations of the PROTAC over the immobilized ligase and measure the binding response.[3]

-

Ternary Complex Formation: Pre-incubate the PROTAC at various concentrations with a constant, near-saturating concentration of the purified target protein.

-

Flow the PROTAC-POI complex solutions over the immobilized E3 ligase.[3] An enhanced binding response compared to the PROTAC alone indicates the formation of the ternary complex.[3]

-

Data Analysis: Analyze the sensorgrams using appropriate binding models to determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both the binary and ternary interactions. The cooperativity factor (α) can be calculated by dividing the binary KD by the ternary KD.

Conclusion

The this compound linker is a promising tool for the development of next-generation PROTACs. Its design incorporates features that aim to enhance solubility, metabolic stability, and synthetic accessibility. While specific biological data for this linker is still emerging, the experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to effectively incorporate this and similar linkers into their targeted protein degradation programs. The successful development of a PROTAC relies on the careful optimization of all three components—the warhead, the E3 ligase ligand, and the linker—to achieve potent, selective, and bioavailable protein degraders.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. o2hdiscovery.co [o2hdiscovery.co]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

An In-Depth Technical Guide to PEGylated PROTAC Linkers

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two ligands.[1][2][3]

The mechanism of action involves the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[2] This catalytic mode of action is a key advantage over traditional inhibitors.

The linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2][5] Its length, composition, flexibility, and attachment points dictate the geometry and stability of the ternary complex, which is essential for efficient ubiquitination.[6]

Diagram: General Mechanism of PROTAC Action

The Role of PEGylated Linkers in PROTAC Design

Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of modern PROTAC design.[2] These linkers consist of repeating ethylene (B1197577) glycol units and offer a unique combination of properties that address common challenges in developing drug-like protein degraders.[1][2]

Core Advantages of PEGylation:

-

Enhanced Solubility: PROTACs are often large (MW > 800 Da) and lipophilic, leading to poor aqueous solubility. The hydrophilic ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving interactions with aqueous environments and significantly enhancing the solubility of the entire molecule.[2][4][7]

-

Improved Physicochemical Properties: The inclusion of PEG motifs allows for the fine-tuning of key drug-like properties, such as the topological polar surface area (TPSA) and lipophilicity (cLogP).[8][9]

-

Modulation of Cell Permeability: The relationship between PEGylation and permeability is complex. While increased hydrophilicity can reduce passive diffusion, the flexible nature of PEG linkers allows the PROTAC to adopt folded conformations.[2] This "hydrophobic collapse" can shield polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[2][10] However, an optimal number of PEG units must be determined, as excessive PEGylation can decrease uptake.[2]

-

Optimized Ternary Complex Formation: The flexibility and tunable length of PEG linkers are critical for achieving the optimal distance and orientation between the POI and E3 ligase.[5][6] This entropic flexibility increases the probability of forming a stable and productive ternary complex, which is essential for efficient degradation.[7]

-

Good Biocompatibility and Metabolic Stability: PEG is a well-known biocompatible polymer. The ether backbone is generally resistant to oxidative cleavage by cytosolic enzymes, providing a degree of metabolic stability.[1][7]

Disadvantages:

-

Potential for Reduced Metabolic Stability: While the core PEG structure is relatively stable, it can be susceptible to in vivo metabolism compared to more rigid alkyl linkers in some contexts.[1]

-

Synthetic Complexity: The synthesis of monodisperse, high-purity PEG linkers can be more challenging and costly than that of simple alkyl chains.[1]

Data Presentation: Quantitative Impact of PEG Linkers

Systematic variation of linker composition provides critical insights into PROTAC performance. The following tables summarize representative data, illustrating the impact of PEGylation compared to traditional alkyl linkers on physicochemical properties and biological activity.

Table 1: Impact of Linker Composition on Physicochemical Properties Data is illustrative and compiled from publicly available research to show general trends.[9]

| PROTAC Series | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| PROTAC 1 | Alkyl Chain | 785.9 | 4.2 | 165.2 | 4 | 11 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 |

Analysis: As the number of PEG units increases, the calculated LogP (cLogP) decreases and the Topological Polar Surface Area (TPSA) increases, reflecting a significant enhancement in the molecule's hydrophilicity.

Table 2: Influence of Linker Composition on Degradation and Permeability Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are highly cell-line dependent.[9]

| PROTAC Series | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |

| PROTAC A | Alkyl Chain | >1000 | <20 | 2.5 |

| PROTAC B | PEG2 | 500 | 55 | 1.8 |

| PROTAC C | PEG4 | 250 | 70 | 1.1 |

Analysis: In this representative series, increasing the PEG linker length correlates with improved degradation potency (lower DC50) and efficacy (higher Dmax). This is often attributed to enhanced solubility and optimized ternary complex geometry. The trade-off is a decrease in passive permeability, highlighting the need for empirical optimization for each PROTAC system.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PEGylated PROTACs.

Protocol for Synthesis of an Amide-Linked PEGylated PROTAC

This protocol outlines a standard modular approach for coupling a POI ligand and an E3 ligase ligand via a bifunctional PEG linker using amide bond formation.

Materials:

-

Component A-COOH (POI or E3 ligand with a carboxylic acid, 1.0 eq)

-

Amine-PEGn-Boc (Boc-protected amine-PEG linker, 1.1 eq)

-

Component B-NH2 (E3 or POI ligand with an amine, 1.2 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

TFA (Trifluoroacetic acid)

-

Anhydrous DMF (Dimethylformamide) and DCM (Dichloromethane)

-

Standard glassware for organic synthesis, nitrogen atmosphere

Procedure:

-

Step 1: Coupling of Component A with Amine-PEGn-Boc

-

Dissolve Component A-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add Amine-PEGn-Boc (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor reaction progress by LC-MS.

-

Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc .[1]

-

-

Step 2: Boc Deprotection

-

Dissolve Component A-PEGn-Boc in DCM (approx. 0.1 M).

-

Add TFA (20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor deprotection by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt, Component A-PEGn-NH2·TFA , is often used directly in the next step.[1]

-

-

Step 3: Final Amide Coupling to Yield PROTAC

-

In a separate flask, dissolve Component B-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

-

Add a solution of Component A-PEGn-NH2·TFA (1.2 eq) and additional DIPEA (2.0 eq) in DMF.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor by LC-MS. Upon completion, perform an aqueous workup as described in Step 1.

-

Purify the final PROTAC by preparative HPLC to yield the pure product.[1]

-

Protocol for Western Blot Analysis of Protein Degradation

This protocol is used to quantify target protein levels in cells after PROTAC treatment to determine DC50 and Dmax values.[2][11]

Materials:

-

Cultured cells expressing the POI

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Ice-cold Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE equipment, PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody for POI; Primary antibody for loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC compound in cell culture medium. Typical final concentrations range from 0.1 nM to 10 µM.

-

Include a vehicle-only control (e.g., 0.1% DMSO).

-

Aspirate the old medium and add the medium containing the PROTAC or vehicle.

-

Incubate for a specified time (e.g., 4, 8, 16, or 24 hours) at 37°C.[11]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, place plates on ice and wash cells twice with ice-cold PBS.[2]

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[11]

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA assay.[2][11]

-

-

SDS-PAGE and Immunoblotting:

-

Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[2]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[2]

-

Incubate the membrane with the primary antibody against the POI (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Wash the membrane again three times with TBST.

-

Repeat immunoblotting for the loading control protein.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[11]

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of remaining protein relative to the vehicle-treated control.

-

Plot the percentage of degradation versus log[PROTAC] and fit the data to a dose-response curve to determine the DC50 and Dmax values.[12]

-

Protocol for Caco-2 Permeability Assay

This assay assesses a compound's ability to cross an intestinal epithelial cell barrier, providing an in vitro measure of intestinal permeability.

Materials:

-

Caco-2 cells

-

Transwell™ inserts (e.g., 24-well format)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

PROTAC compound

-

LC-MS/MS system for analysis

Procedure:

-

Cell Culture:

-